

Spectroscopic Data for 2-Amino-3-nitrobenzaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Amino-3-nitrobenzaldehyde

Cat. No.: B1282706

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for **2-Amino-3-nitrobenzaldehyde** and its related isomers. Due to the limited availability of direct experimental spectra for **2-Amino-3-nitrobenzaldehyde** in publicly accessible databases, this guide leverages data from closely related compounds to predict its spectral characteristics and offer a valuable comparative tool for researchers.

Spectroscopic Data Comparison

The following tables summarize the available spectroscopic data for key isomers of nitrobenzaldehyde and aminonitrobenzaldehyde. This comparative data allows for the prediction of the spectral properties of **2-Amino-3-nitrobenzaldehyde**.

Table 1: ^1H NMR Spectroscopic Data

Compound	Solvent	Chemical Shifts (δ , ppm) and Coupling Constants (J, Hz)
2-Nitrobenzaldehyde	CDCl ₃	10.42 (s, 1H, CHO), 8.12 (d, J=8.1 Hz, 1H), 7.96 (d, J=7.4 Hz, 1H), 7.81 (t, J=7.7 Hz, 1H), 7.78 (t, J=7.7 Hz, 1H)
3-Nitrobenzaldehyde	CDCl ₃	10.14 (s, 1H, CHO), 8.70 (s, 1H), 8.50 (d, J=8.4 Hz, 1H), 8.27 (d, J=7.8 Hz, 1H), 7.78 (t, J=8.1 Hz, 1H)
4-Nitrobenzaldehyde	CDCl ₃	10.17 (s, 1H, CHO), 8.41 (d, J=12.0 Hz, 2H), 8.09 (d, J=8.0 Hz, 2H)

Table 2: ¹³C NMR Spectroscopic Data

Compound	Solvent	Chemical Shifts (δ , ppm)
2-Nitrobenzaldehyde	Not specified	189.0, 150.0, 134.0, 131.5, 130.0, 128.0, 124.0
3-Nitrobenzaldehyde	CDCl ₃	189.9, 148.8, 135.2, 134.8, 130.4, 128.2, 124.5
4-Nitrobenzaldehyde	CDCl ₃	190.4, 151.1, 140.1, 130.5, 124.3

Table 3: IR Spectroscopic Data

Compound	Technique	Key Absorption Bands (cm ⁻¹)
2-Nitrobenzaldehyde	KBr-Pellet	~1700 (C=O stretch), ~1527, ~1349 (NO ₂ asymmetric and symmetric stretch)
3-Nitrobenzaldehyde	Not specified	~1700 (C=O stretch), ~1530, ~1350 (NO ₂ asymmetric and symmetric stretch)
4-Nitrobenzaldehyde	KBr-Pellet	~1705 (C=O stretch), ~1530, ~1350 (NO ₂ asymmetric and symmetric stretch)

Table 4: Mass Spectrometry Data

Compound	Ionization Method	Molecular Ion (m/z)	Key Fragmentation Peaks (m/z)
2-Nitrobenzaldehyde	Electron Ionization (EI)	151	150, 121, 105, 93, 77, 65
3-Nitrobenzaldehyde	Electron Ionization (EI)	151	150, 121, 105, 93, 77, 65
4-Nitrobenzaldehyde	Electron Ionization (EI)	151	150, 121, 105, 93, 77, 65

Predicted Spectroscopic Data for 2-Amino-3-nitrobenzaldehyde

Based on the trends observed in the comparative data, the following spectral characteristics can be anticipated for **2-Amino-3-nitrobenzaldehyde**:

- ¹H NMR: The spectrum would likely show a downfield singlet for the aldehyde proton (around 9.8-10.0 ppm). The aromatic protons would be influenced by both the electron-donating

amino group and the electron-withdrawing nitro group, leading to a complex splitting pattern. The amino protons would likely appear as a broad singlet.

- ^{13}C NMR: The carbonyl carbon would resonate in the typical aldehyde region (around 190 ppm). The aromatic carbons would show shifts influenced by the opposing electronic effects of the amino and nitro substituents.
- IR Spectroscopy: The spectrum would exhibit a characteristic C=O stretching vibration for the aldehyde (around 1680-1700 cm^{-1}). Strong absorptions corresponding to the asymmetric and symmetric stretching of the NO_2 group would be present (around 1500-1540 cm^{-1} and 1330-1370 cm^{-1}). Additionally, N-H stretching vibrations from the amino group would be observed (around 3300-3500 cm^{-1}).
- Mass Spectrometry: The molecular ion peak would be expected at m/z 166, corresponding to the molecular weight of **2-Amino-3-nitrobenzaldehyde** ($\text{C}_7\text{H}_6\text{N}_2\text{O}_3$).

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited in this guide.

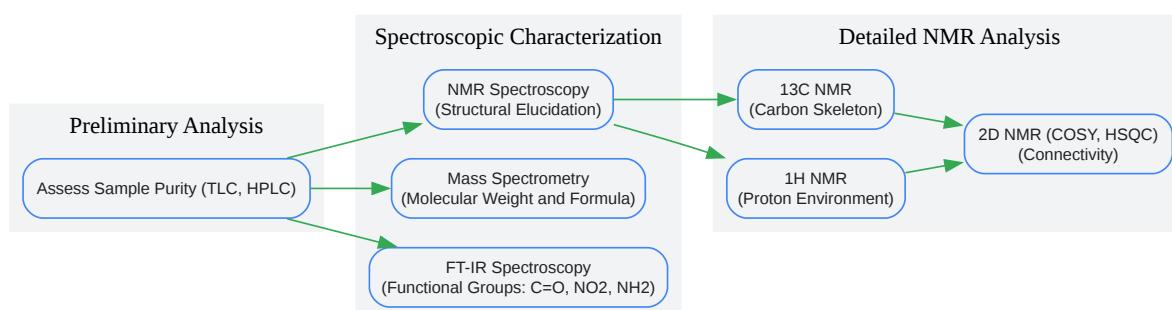
Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a clean, dry NMR tube. Ensure the sample is fully dissolved.
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).
- ^1H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 0-12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
- ^{13}C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) and a significantly larger number of scans are typically required compared to ^1H NMR.

- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
 - Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.
 - Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.
- Instrumentation: Use a Fourier-Transform Infrared spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment.
 - Place the KBr pellet in the sample holder and record the sample spectrum.
 - The spectrum is typically recorded over a range of $4000-400\text{ cm}^{-1}$ with a resolution of 4 cm^{-1} .
- Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final infrared spectrum.


Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol, acetonitrile).
- Instrumentation: Employ a mass spectrometer equipped with a suitable ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).
- Data Acquisition (EI-MS):

- Introduce the sample into the ion source (often via a direct insertion probe or gas chromatography inlet).
- Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
- The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z).
- Data Analysis: The mass spectrum is plotted as relative intensity versus m/z, revealing the molecular ion and characteristic fragment ions.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a substituted benzaldehyde like **2-Amino-3-nitrobenzaldehyde**.

[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic analysis of **2-Amino-3-nitrobenzaldehyde**.

- To cite this document: BenchChem. [Spectroscopic Data for 2-Amino-3-nitrobenzaldehyde: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1282706#spectroscopic-data-for-2-amino-3-nitrobenzaldehyde\]](https://www.benchchem.com/product/b1282706#spectroscopic-data-for-2-amino-3-nitrobenzaldehyde)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com